molecular formula C16H14ClF3N2O3S B417287 N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide

N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B417287
M. Wt: 406.8g/mol
InChI Key: UQPBLEVCUGMPNJ-UHFFFAOYSA-N
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Description

N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a methylsulfonyl group, and a trifluoromethyl group attached to an aniline and acetamide backbone .

Preparation Methods

The synthesis of N2-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chloroaniline with methylsulfonyl chloride to form 4-chloro(methylsulfonyl)aniline. This intermediate is then reacted with 3-(trifluoromethyl)phenylacetic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to N2-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide include:

The uniqueness of N2-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H14ClF3N2O3S

Molecular Weight

406.8g/mol

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H14ClF3N2O3S/c1-26(24,25)22(14-7-5-12(17)6-8-14)10-15(23)21-13-4-2-3-11(9-13)16(18,19)20/h2-9H,10H2,1H3,(H,21,23)

InChI Key

UQPBLEVCUGMPNJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)Cl

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)Cl

Origin of Product

United States

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